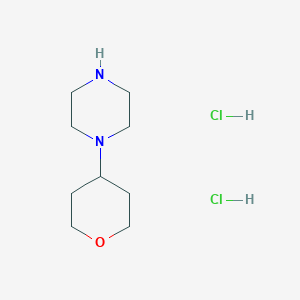

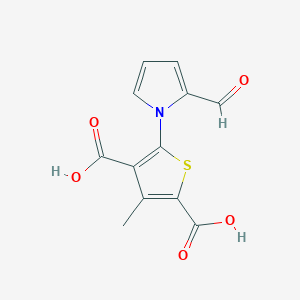

![molecular formula C8H4F3N3O2 B1387237 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1048914-26-6](/img/structure/B1387237.png)

3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

“3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic . The first synthesis of tipranavir, a TFMP derivative, using a chiral auxiliary was reported in 1997 . Later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

The molecular formula of “3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is C6H3F3N2O3 . The InChI code is 1S/C6H3F3N2O3/c7-6(8,9)3-1-4(11(13)14)5(12)10-2-3/h1-2H,(H,10,12) .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives are used in various chemical reactions . For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in the final synthesis step of tipranavir . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The molecular weight of “3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is 208.1 g/mol . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Aplicaciones Científicas De Investigación

Crop Protection

Trifluoromethylpyridine (TFMP) derivatives, such as 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, are widely used in the agrochemical industry for their superior pest control properties. They are particularly effective when compared to traditional phenyl-containing insecticides due to the presence of fluorine and pyridine structures .

Chemical Intermediate for Crop-Protection Products

The compound is utilized as a chemical intermediate in the synthesis of several crop-protection products. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is in the highest demand and can be synthesized through direct chlorination and fluorination of 3-picoline .

Antiviral Agents

Recent research has focused on synthesizing new isatin derivatives, including those with a TFMP structure, as broad-spectrum antiviral agents. These compounds are assessed using both in vitro and in silico approaches to determine their effectiveness .

Pharmaceutical Industry

TFMP derivatives are also finding applications in the pharmaceutical industry. While specific applications for 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are not detailed in the search results, the broader class of TFMP compounds is being explored for various medicinal uses .

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives have a significant impact on various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to influence their pharmacokinetic properties .

Result of Action

Trifluoromethylpyridine derivatives are known to have significant biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives suggest that they may interact with the environment in complex ways .

Safety and Hazards

While specific safety and hazard information for “3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is not available, general safety measures should be taken when handling it. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-5-6(14(15)16)3-13-7(5)12-2-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZJILBDNDRDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

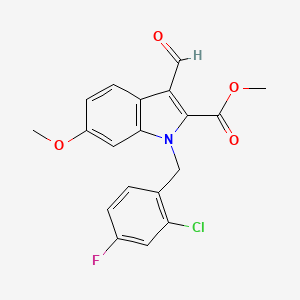

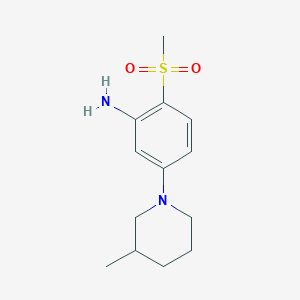

![3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid](/img/structure/B1387155.png)

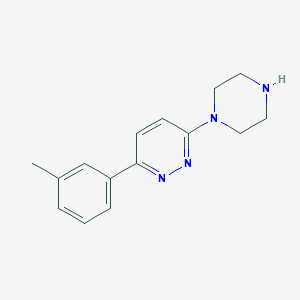

![3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387157.png)

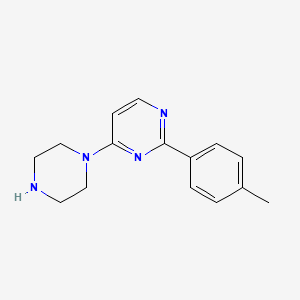

![4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387162.png)

![4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1387168.png)

![4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387169.png)

![3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1387170.png)

![[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride](/img/structure/B1387174.png)